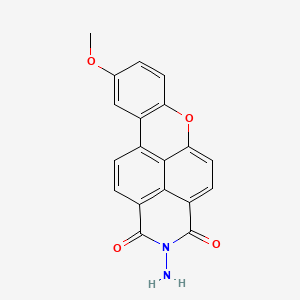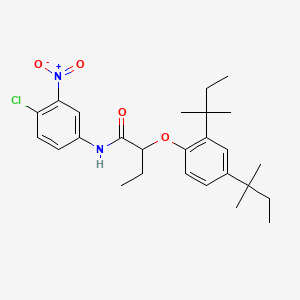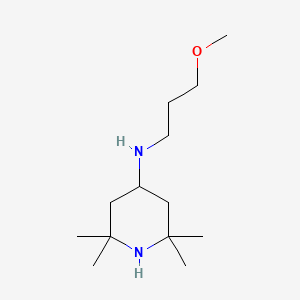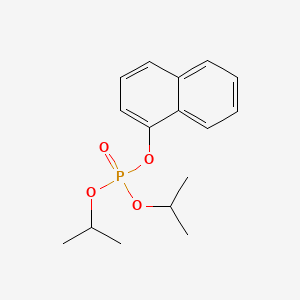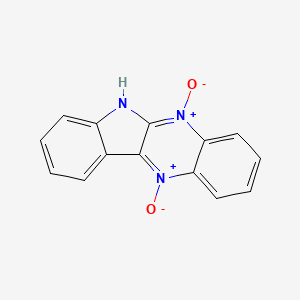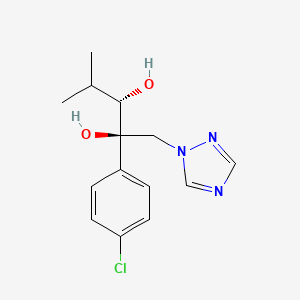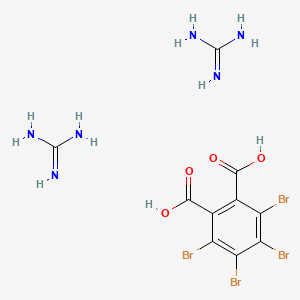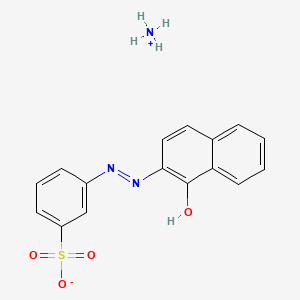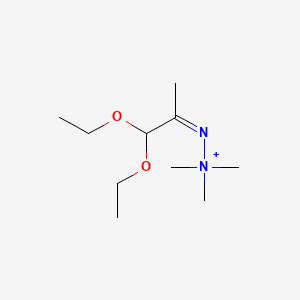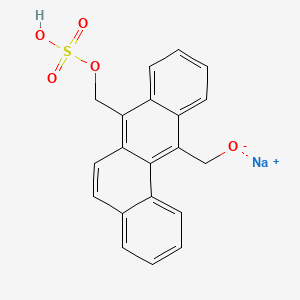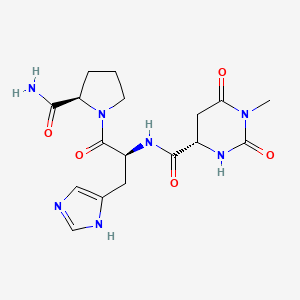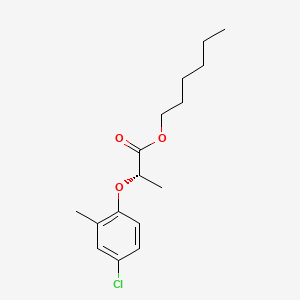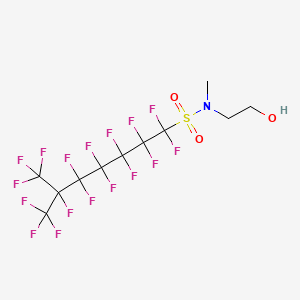
Heptadecafluoro-N-(2-hydroxyethyl)-N-methylisooctanesulphonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecafluoro-N-(2-hydroxyethyl)-N-methylisooctanesulphonamide is a fluorinated surfactant known for its unique properties, including high stability and low surface tension. This compound is part of the perfluoroalkyl sulfonamides family, which are widely used in various industrial applications due to their chemical and thermal stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecafluoro-N-(2-hydroxyethyl)-N-methylisooctanesulphonamide typically involves the reaction of perfluorooctanesulfonyl fluoride with N-methyl ethanolamine. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications. The production process is designed to minimize environmental impact and ensure the safety of workers.
Chemical Reactions Analysis
Types of Reactions
Heptadecafluoro-N-(2-hydroxyethyl)-N-methylisooctanesulphonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Heptadecafluoro-N-(2-hydroxyethyl)-N-methylisooctanesulphonamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of cell membranes due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and low surface energy.
Mechanism of Action
The mechanism of action of Heptadecafluoro-N-(2-hydroxyethyl)-N-methylisooctanesulphonamide involves its interaction with various molecular targets. The compound’s fluorinated tail interacts with hydrophobic regions of molecules, while the sulfonamide group can form hydrogen bonds with hydrophilic regions. This dual interaction allows the compound to stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions.
Comparison with Similar Compounds
Similar Compounds
- N-Ethylheptadecafluoro-N-(2-hydroxyethyl)octanesulphonamide
- N-(2-Hydroxyethyl)-N-methylperfluorooctanesulfonamide
Uniqueness
Heptadecafluoro-N-(2-hydroxyethyl)-N-methylisooctanesulphonamide is unique due to its specific combination of a fluorinated tail and a sulfonamide group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant in various applications, offering superior stability and performance compared to similar compounds.
Properties
CAS No. |
93894-65-6 |
|---|---|
Molecular Formula |
C11H8F17NO3S |
Molecular Weight |
557.23 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-N-(2-hydroxyethyl)-N-methyl-6-(trifluoromethyl)heptane-1-sulfonamide |
InChI |
InChI=1S/C11H8F17NO3S/c1-29(2-3-30)33(31,32)11(27,28)8(19,20)7(17,18)6(15,16)5(13,14)4(12,9(21,22)23)10(24,25)26/h30H,2-3H2,1H3 |
InChI Key |
GWYDYLUBKYFIHN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


